molecular formula C11H16Cl2N2O B8031918 3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride

3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride

Cat. No.: B8031918
M. Wt: 263.16 g/mol
InChI Key: HDFSDJDMEGUQDD-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to form 3-nitro-3-methylbenzoic acid. This intermediate is then reduced to 3-amino-3-methylbenzoic acid, which undergoes chlorination to yield 3-amino-5-chloro-3-methylbenzoic acid. Finally, the amide formation with N,N-diethylamine produces 3-Amino-5-chloro-N,N-diethylbenzamide, which is then converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-N,N-diethylbenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-chloro-N,N-diethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8;/h5-7H,3-4,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFSDJDMEGUQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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